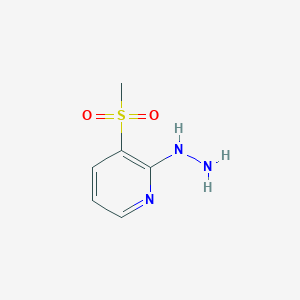

2-Hydrazinyl-3-(methylsulfonyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O2S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

(3-methylsulfonylpyridin-2-yl)hydrazine |

InChI |

InChI=1S/C6H9N3O2S/c1-12(10,11)5-3-2-4-8-6(5)9-7/h2-4H,7H2,1H3,(H,8,9) |

InChI Key |

PFOVGLODTWVQCL-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(N=CC=C1)NN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydrazinyl 3 Methylsulfonyl Pyridine and Analogues

Multi-Step Synthesis Approaches to Pyridine-Hydrazinyl-Sulfonyl Architectures

Halogenation Strategies on Pyridine (B92270) Ring Systems

The initial step in many synthetic routes towards substituted pyridines involves the regioselective introduction of a halogen atom, which serves as a versatile handle for subsequent functionalization. For the synthesis of the target compound, the introduction of a chlorine atom at the 2-position of the pyridine ring is a common starting point.

One effective method for the synthesis of 2-chloropyridine derivatives is the direct chlorination of pyridine itself. This can be achieved by reacting pyridine with chlorine gas in the presence of water and an activating agent, under ultraviolet light at elevated temperatures. This process can yield a mixture of 2-chloropyridine and 2,6-dichloropyridine, which can then be separated.

Another widely used approach is the Sandmeyer-type reaction starting from an aminopyridine. Specifically, 3-amino-2-chloropyridine can be diazotized with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, to form a diazonium salt. This intermediate can then be subjected to various transformations to introduce other functional groups if needed, or the amino group itself can be the precursor to the hydrazine (B178648) moiety in a later step.

Hydrazine Introduction via Nucleophilic Substitution Reactions

With a halogen, typically chlorine, positioned at the 2-position of the pyridine ring, the introduction of the hydrazine group is readily accomplished through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen atom activates the 2- and 4-positions towards nucleophilic attack.

The reaction of a 2-chloropyridine derivative with hydrazine hydrate is a common and effective method for synthesizing 2-hydrazinylpyridines. This reaction is typically carried out in a suitable solvent, such as ethanol or isopropanol, and may be heated to drive the reaction to completion. The general scheme for this reaction is presented below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-Chloro-3-(methylsulfonyl)pyridine (B1590221) | Hydrazine hydrate | Ethanol, Reflux | 2-Hydrazinyl-3-(methylsulfonyl)pyridine |

| 2,3-Dichloropyridine | Hydrazine hydrate | Polar solvent, Reflux | 3-Chloro-2-hydrazinopyridine |

This nucleophilic substitution is a robust and widely applicable method for the synthesis of a variety of 2-hydrazinylpyridine analogues.

Methylsulfonyl Group Incorporation through Substitution Pathways

The introduction of the methylsulfonyl group at the 3-position of the pyridine ring is a key challenge in the synthesis of the target molecule. Several strategies can be employed to achieve this functionalization.

One prominent method involves the synthesis of an intermediate, 2-chloropyridine-3-sulfonyl chloride. This can be prepared from 3-amino-2-chloropyridine via a diazotization reaction followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. The resulting sulfonyl chloride is a versatile intermediate. Although direct methylation of the sulfonyl chloride to the methyl sulfone can be challenging, a common approach involves its reduction to the corresponding sulfinic acid, followed by methylation with a suitable methylating agent like methyl iodide.

An alternative and often more direct route involves the introduction of a methylthio group, which is then oxidized to the methylsulfonyl group. For instance, a 2-chloro-3-halopyridine can undergo nucleophilic substitution with sodium thiomethoxide to yield 2-chloro-3-(methylthio)pyridine. Subsequent oxidation of the sulfide to the sulfone can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This two-step process provides a reliable method for incorporating the methylsulfonyl moiety.

| Intermediate/Reagent | CAS Number | Molecular Formula | Role in Synthesis |

| 2-Chloropyridine | 109-09-1 | C₅H₄ClN | Starting material for halogenation |

| 3-Amino-2-chloropyridine | 6298-19-7 | C₅H₅ClN₂ | Precursor for sulfonyl chloride formation |

| 2-Chloropyridine-3-sulfonyl chloride | 6684-06-6 | C₅H₃Cl₂NO₂S | Intermediate for methylsulfonyl group introduction |

| Hydrazine hydrate | 7803-57-8 | H₆N₂O | Nucleophile for hydrazine introduction |

| Sodium thiomethoxide | 5188-07-8 | CH₃NaS | Nucleophile for methylthio group introduction |

| Hydrogen peroxide | 7722-84-1 | H₂O₂ | Oxidizing agent |

Advanced Synthetic Transformations Involving this compound

The this compound molecule is not only a target compound in its own right but also a valuable precursor for the synthesis of more complex heterocyclic systems through transformations of the reactive hydrazine moiety.

Oxidative Cyclization Reactions of Hydrazine Moieties

The hydrazine group in 2-hydrazinylpyridines is nucleophilic and can participate in a variety of cyclization reactions to form fused ring systems. Oxidative cyclization is a particularly important transformation, leading to the formation of aromatic, fused heterocycles.

A prominent application of 2-hydrazinylpyridines is in the synthesis of orientjchem.orgnih.govheteroletters.orgtriazolo[4,3-a]pyridine derivatives. These fused heterocyclic systems are of significant interest due to their diverse biological activities. The formation of the triazole ring is typically achieved by reacting the 2-hydrazinylpyridine with a one-carbon synthon, followed by oxidative cyclization.

Common reagents for this transformation include orthoesters, such as triethyl orthoformate, or carboxylic acids and their derivatives. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of a small molecule, such as water or ethanol, to form the fused triazole ring. Various oxidizing agents can be employed to facilitate the final aromatization step.

| Starting Material | Reagent | Conditions | Product |

| 2-Hydrazinylpyridine | Triethyl orthoformate | Reflux | orientjchem.orgnih.govheteroletters.orgTriazolo[4,3-a]pyridine |

| 2-Hydrazinylpyridine | Carboxylic Acid | Dehydrating agent, Heat | 3-Substituted- orientjchem.orgnih.govheteroletters.orgtriazolo[4,3-a]pyridine |

This cyclization reaction provides a versatile and efficient route to a wide range of substituted triazolopyridines, allowing for the exploration of their chemical and biological properties.

Mechanistic Investigations of Cyclization Pathways

The 2-hydrazinylpyridine moiety is a key synthon for the construction of fused heterocyclic systems, most notably acsgcipr.orgbeilstein-journals.orgslideshare.nettriazolo[4,3-a]pyridines. The presence of the methylsulfonyl group at the 3-position can influence the reactivity and regioselectivity of these cyclization reactions.

One common method for the synthesis of acsgcipr.orgbeilstein-journals.orgslideshare.nettriazolo[4,3-a]pyridines is the oxidative cyclization of 2-pyridylhydrazones. mdpi.com This involves the initial condensation of a 2-hydrazinylpyridine with an aldehyde or ketone to form a hydrazone, which is then cyclized in the presence of an oxidizing agent. A study has demonstrated the use of N-chlorosuccinimide (NCS) as an efficient reagent for this transformation, proceeding under mild conditions. mdpi.com The proposed mechanism involves the initial formation of a chlorohydrazone, followed by the loss of HCl to generate a nitrilimine intermediate. The pyridine nitrogen then acts as an intramolecular nucleophile, attacking the nitrilimine to afford the fused triazole ring system.

Another approach involves the dehydrative cyclization of acylated 2-hydrazinopyridines. This can be achieved under various conditions, including the use of a modified Mitsunobu reaction. semanticscholar.org The reaction of an acylated hydrazinopyridine with reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD) can facilitate the intramolecular cyclization to the triazolopyridine. The methylsulfonyl group, being electron-withdrawing, may influence the nucleophilicity of the pyridine nitrogen and the ease of cyclization.

| Starting Material | Reagent(s) | Intermediate | Product |

| This compound + Aldehyde | NCS | Nitrilimine | 3-Substituted-8-(methylsulfonyl)- acsgcipr.orgbeilstein-journals.orgslideshare.nettriazolo[4,3-a]pyridine |

| Acylated this compound | Ph3P, DEAD | Phosphonium adduct | 3-Substituted-8-(methylsulfonyl)- acsgcipr.orgbeilstein-journals.orgslideshare.nettriazolo[4,3-a]pyridine |

Metal-Catalyzed Coupling Reactions for Further Functionalization

The pyridine ring of this compound and its derivatives can be further functionalized using metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for the formation of carbon-carbon bonds.

While the direct Suzuki-Miyaura coupling of 2-hydrazinylpyridines can be challenging due to the potential for the hydrazine moiety to coordinate with and deactivate the palladium catalyst, researchgate.net strategic modifications can enable successful coupling. One approach is to perform the coupling reaction on a precursor molecule, such as 2-chloro-3-(methylsulfonyl)pyridine, before the introduction of the hydrazine group. The Suzuki-Miyaura coupling of 2-chloropyridines with arylboronic acids is a well-established transformation. researchgate.net

Alternatively, the sulfonyl group itself can be utilized as a coupling handle. The Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluorides (PyFluor) with hetero(aryl) boronic acids and esters has been reported to generate 2-arylpyridines. claremont.edunih.gov This desulfonative coupling offers a unique strategy for the functionalization of the pyridine core. The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl2. The methylsulfonyl group in the target compound would first need to be converted to a sulfonyl fluoride to utilize this methodology.

| Substrate | Coupling Partner | Catalyst System | Product |

| 2-Chloro-3-(methylsulfonyl)pyridine | Arylboronic acid | Pd catalyst, base | 2-Aryl-3-(methylsulfonyl)pyridine |

| 2-(Fluorosulfonyl)-3-(methylsulfonyl)pyridine | Arylboronic acid/ester | Pd(dppf)Cl2 | 2-Aryl-3-(methylsulfonyl)pyridine |

Comparative Analysis of Synthetic Routes for Related Pyridine Derivatives

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt. beilstein-journals.org This reaction proceeds via the formation of a dihydropyridine intermediate, which must then be oxidized to the aromatic pyridine. The Hantzsch synthesis is highly versatile and allows for the preparation of a wide range of substituted pyridines.

The Guareschi-Thorpe pyridine synthesis involves the reaction of a cyanoacetamide with a 1,3-diketone to produce a highly substituted 2-pyridone. beilstein-journals.org This method is closely related to the Hantzsch synthesis and offers good regioselectivity. A key difference is the direct formation of a pyridone, which can then be further functionalized. Modern variations of the Guareschi-Thorpe reaction have been developed to be more environmentally friendly, utilizing green buffer systems and aqueous media. rsc.org

| Synthetic Route | Key Reactants | Intermediate/Product Type | Key Features |

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Dihydropyridine -> Pyridine | Versatile, multi-component, requires oxidation step |

| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-Diketone | 2-Pyridone | Good regioselectivity, direct formation of pyridone |

For the synthesis of a specifically substituted pyridine like the precursor to this compound, the choice of synthetic route would depend on the availability of the starting materials and the desired substitution pattern. While these classical methods provide a foundational understanding, modern synthetic organic chemistry often relies on the functionalization of pre-existing pyridine rings through methods like those discussed in the metal-catalyzed coupling section.

Reaction Mechanisms and Reactivity Studies of 2 Hydrazinyl 3 Methylsulfonyl Pyridine

Pathways of Hydrazine (B178648) Oxidation and Diazo Intermediate Formation

The hydrazine group of 2-Hydrazinyl-3-(methylsulfonyl)pyridine can undergo oxidation to form a variety of reactive intermediates, most notably diazo compounds. While direct oxidation studies on this specific molecule are not extensively documented, the oxidation of arylhydrazines is a well-established transformation in organic synthesis. nih.gov

One common method for the oxidation of hydrazones, which can be formed from hydrazines, to diazo compounds involves the use of reagents like N-iodo-p-toluenesulfonamide (iodamine-T). nih.gov In a similar vein, the oxidation of this compound could likely be achieved using various oxidizing agents. The reaction would proceed through the initial formation of a diazene intermediate, which can then tautomerize to the corresponding diazonium ion. nih.gov

The general pathway can be illustrated as follows:

Step 1: Oxidation of Hydrazine: The hydrazine moiety is oxidized, leading to the removal of two hydrogen atoms and the formation of a diazene intermediate.

Step 2: Tautomerization: The diazene intermediate can exist in equilibrium with its corresponding diazonium ion. nih.gov

The formation of such diazo intermediates is significant as they are precursors to a wide array of other functionalities. For instance, in the presence of a suitable catalyst and a coupling partner, these intermediates can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov The generation of aryl radicals from aryl hydrazines using catalytic iodine in the air has also been reported, opening up possibilities for arylation reactions. acs.org

Intramolecular Cyclization Mechanisms to Fused Heterocycles

The presence of the hydrazine group at the 2-position and the activating methylsulfonyl group at the 3-position makes this compound a versatile precursor for the synthesis of fused heterocyclic systems. These intramolecular cyclization reactions are driven by the nucleophilic character of the hydrazine nitrogen atoms and the electrophilic nature of the pyridine (B92270) ring or a suitably positioned substituent.

A common strategy involves the reaction of the hydrazine moiety with a neighboring electrophilic center, which can be introduced by reacting the hydrazine with a suitable reagent. For example, reaction with α,β-unsaturated ketones can lead to the formation of fused pyrazoline rings. semanticscholar.org The synthesis of fused 1,2,3-triazole rings is another possibility, often achieved by reacting a heterocyclic diamine with a nitrite source or by reacting hydrazine hydrate with dicarbonyl compounds. mdpi.com

The general mechanism for these cyclizations typically involves:

Nucleophilic Attack: One of the nitrogen atoms of the hydrazine group acts as a nucleophile, attacking an electrophilic carbon atom within the molecule or in a tethered side chain.

Ring Closure: Subsequent intramolecular reaction leads to the formation of a new heterocyclic ring fused to the pyridine core.

Aromatization/Rearrangement: The initially formed cyclized product may undergo further reactions, such as dehydration or rearrangement, to yield a stable, often aromatic, fused heterocycle.

The synthesis of various fused pyridine derivatives, such as imidazo[1,2-a]pyridines, has been demonstrated through the cyclization of 2-aminopyridine derivatives, highlighting the general applicability of this approach. nih.gov

Influence of Substituent Position on Reaction Pathways

The position of the methylsulfonyl group at the 3-position of the pyridine ring has a profound influence on the reactivity of this compound. Electron-withdrawing groups, such as the methylsulfonyl group, significantly activate the pyridine ring towards nucleophilic attack. wikipedia.org

In the context of nucleophilic aromatic substitution (SNAr), the presence of a strong electron-withdrawing group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) that is formed. wikipedia.orgnih.gov Kinetic studies on the reaction of methylsulfonyl-substituted pyridines with methoxide ions have shown that the methylsulfonyl group is a very effective activating group, making the pyridine ring highly susceptible to nucleophilic displacement. rsc.org

The position of this activating group is critical. For nucleophilic aromatic substitution on pyridines, attack is favored at the 2- and 4-positions (ortho and para to the nitrogen atom), as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com In this compound, the methylsulfonyl group at the 3-position activates the entire ring, but its influence will be most strongly felt at the adjacent 2- and 4-positions. This activation facilitates reactions involving the hydrazine group and can also make other positions on the ring susceptible to nucleophilic attack, depending on the reaction conditions and the nature of the nucleophile.

The electronic properties of substituents on the pyridine ring can be quantitatively described by Hammett parameters, which correlate with the reaction rates and equilibrium constants of various reactions. rsc.org The strongly electron-withdrawing nature of the methylsulfonyl group would correspond to a large positive Hammett value, indicating its significant activating effect on the pyridine ring.

Electrophilic and Nucleophilic Characteristics of the Hydrazine Moiety

The hydrazine moiety in this compound exhibits both nucleophilic and, under certain conditions, electrophilic characteristics.

Nucleophilic Character: The lone pairs of electrons on the nitrogen atoms make the hydrazine group a potent nucleophile. This is the basis for many of its reactions, including acylation, alkylation, and condensation with carbonyl compounds. The nucleophilicity of the hydrazine group is central to the intramolecular cyclization reactions discussed in section 3.2, where it attacks an internal electrophilic center to form fused heterocycles. The synthesis of 2-hydrazinopyridine derivatives often involves the nucleophilic aromatic substitution of a leaving group (e.g., a halide) on the pyridine ring by hydrazine hydrate, further illustrating the nucleophilic power of hydrazine. google.comgoogle.com

Electrophilic Character: While less common, the hydrazine moiety can be converted into an electrophilic species. As mentioned in section 3.1, oxidation of the hydrazine can lead to the formation of a diazonium ion intermediate. nih.gov This diazonium ion is a powerful electrophile and can react with a variety of nucleophiles. Furthermore, arylhydrazines themselves have been shown to act as electrophilic partners in cross-coupling reactions, where the C-N bond is cleaved, and the aryl group is transferred to a nucleophilic partner. nih.gov This reactivity opens up avenues for using this compound as an arylating agent.

The dual reactivity of the hydrazine group contributes to the rich and versatile chemistry of this compound.

Rearrangement Processes in Fused Pyridine Systems

Fused pyridine systems derived from this compound can undergo various rearrangement reactions, leading to the formation of new isomeric structures. One of the most relevant rearrangements for sulfonyl-substituted aromatic compounds is the Truce-Smiles rearrangement . cdnsciencepub.comchemistry-reaction.comwikipedia.org

The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a carbanion attacks an aromatic ring, leading to the migration of an aryl group. cdnsciencepub.com In the context of a derivative of this compound, a carbanion generated adjacent to the sulfonyl group could potentially attack another part of the fused heterocyclic system, leading to a skeletal rearrangement. The sulfonyl group acts as both an activating group for the initial deprotonation and as a potential leaving group in subsequent steps. cdnsciencepub.com

Another type of rearrangement that can occur in heterocyclic systems is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism . nih.govnih.govresearchgate.net This process is often observed in the nucleophilic substitution of heterocyclic compounds and involves the initial addition of a nucleophile, followed by the opening of the heterocyclic ring and subsequent closure to form a new ring system. Thermal rearrangements of fused pyridine systems have been reported to proceed through this mechanism. nih.govnih.govresearchgate.net

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations would be employed to determine the optimized molecular geometry of 2-Hydrazinyl-3-(methylsulfonyl)pyridine, providing insights into bond lengths, bond angles, and dihedral angles. This foundational data is crucial for subsequent analyses of the molecule's electronic properties and reactivity.

Prediction of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical hardness, and polarizability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Electrostatic Potential Surface (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP analysis would likely indicate negative potential around the nitrogen atoms of the pyridine (B92270) ring and the hydrazinyl group, and positive potential around the hydrogen atoms and the sulfonyl group.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex many-electron wavefunction into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding orbitals. NBO analysis is particularly useful for quantifying electron delocalization and hyperconjugative interactions. For this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization from the hydrazinyl and methylsulfonyl groups to the pyridine ring.

Table 2: Hypothetical NBO Analysis Results for Selected Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

| LP(1) N(Hydrazinyl) | π(C-N Pyridine) | 15.2 |

| σ(C-S) | σ(C-N Pyridine) | 2.5 |

| π(C=C Pyridine) | π*(C=N Pyridine) | 20.8 |

Fukui Function Analysis for Reactivity Prediction

Fukui functions are used within the framework of DFT to predict the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. The Fukui function, ƒ(r), measures the change in electron density at a particular point in space when an electron is added to or removed from the molecule. By calculating the condensed Fukui functions for each atom in this compound, one can identify the specific atoms that are most likely to participate in chemical reactions.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can be employed to elucidate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products. The activation energy, which is the energy difference between the reactants and the transition state, can then be determined, providing valuable information about the reaction rate. This approach would be instrumental in understanding the reactivity of the hydrazinyl group in substitution reactions or the role of the methylsulfonyl group as a directing group in electrophilic aromatic substitution.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry methods can accurately predict various spectroscopic parameters, which can be used to aid in the experimental characterization of a molecule. For this compound, DFT calculations can be used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values can be compared with experimental data to confirm the structure of the molecule. Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. This information helps in assigning the experimentally observed vibrational bands to specific molecular motions.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C2 (Pyridine) | 158.2 |

| C3 (Pyridine) | 125.6 |

| C4 (Pyridine) | 138.9 |

| C5 (Pyridine) | 122.1 |

| C6 (Pyridine) | 148.5 |

| C (Methyl) | 45.3 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There are currently no specific molecular dynamics (MD) simulation studies published in peer-reviewed literature for this compound. MD simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time, providing detailed insights into:

Conformational Landscapes: Identifying the most stable three-dimensional arrangements (conformations) of a molecule and the energy barriers between them.

Solvent Effects: How the molecule interacts with surrounding solvent molecules, which influences its solubility and behavior in solution.

Intermolecular Interactions: The nature and strength of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between multiple molecules of the compound or with other molecules, which are crucial for understanding its physical properties and potential biological activity.

While MD simulations have been employed to assess protein-ligand interactions for other pyridine derivatives, data detailing the conformational preferences and intermolecular interaction patterns of this compound are absent from the current scientific record. researchgate.net

Coordination Chemistry of 2 Hydrazinyl 3 Methylsulfonyl Pyridine As a Ligand

Ligand Properties and Coordination Modes of the Hydrazinyl-Pyridine System

In general, hydrazinyl-pyridine derivatives are known to act as versatile ligands. The pyridine (B92270) ring offers a nitrogen atom as a coordination site, while the hydrazinyl group (-NHNH2) provides one or two additional nitrogen donor atoms. This allows for various coordination modes, including monodentate, bidentate, or bridging behavior, leading to the formation of mononuclear or polynuclear metal complexes.

The electronic properties of substituents on the pyridine ring are known to significantly influence the coordination ability of the ligand. The methylsulfonyl (-SO2CH3) group at the 3-position of the pyridine ring in 2-Hydrazinyl-3-(methylsulfonyl)pyridine is strongly electron-withdrawing. This electronic effect would decrease the electron density on the pyridine nitrogen, potentially weakening its donor capability. However, the precise impact on the coordination chemistry of this specific molecule has not been experimentally determined or reported.

Synthesis and Characterization of Transition Metal Complexes

There are no specific published methods for the synthesis of transition metal complexes using this compound as a ligand. General synthetic routes for related hydrazinyl-pyridine complexes often involve the reaction of the ligand with a metal salt in a suitable solvent.

Characterization of such complexes would typically involve a range of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To identify the coordination of the hydrazinyl and pyridine groups by observing shifts in the N-H and C=N stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

Without experimental data for this compound complexes, no specific characterization data can be presented.

Catalytic Applications of Metal-2-Hydrazinyl-3-(methylsulfonyl)pyridine Complexes

The catalytic potential of metal complexes is highly dependent on the nature of the metal center and the ligand framework. While metal complexes of other substituted pyridines have been explored in various catalytic reactions, there is no information available regarding the catalytic applications of complexes derived from this compound.

Role in Materials Science and Functional Materials Development

Similarly, the role of this compound in materials science and the development of functional materials remains unexplored. The ability of related ligands to form coordination polymers and other supramolecular assemblies suggests that this compound could potentially be used in the design of new materials with interesting magnetic, optical, or porous properties. However, this is purely speculative in the absence of any research in this area.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies with Improved Efficiency and Sustainability

The synthesis of 2-hydrazinyl-3-(methylsulfonyl)pyridine and its derivatives is a key area for future investigation. Current synthetic strategies for related 2-hydrazinopyridine compounds often involve the nucleophilic substitution of a leaving group, such as a halogen, at the 2-position of the pyridine (B92270) ring with hydrazine (B178648) hydrate google.comgoogle.comresearchgate.net. A likely precursor for the target compound would be 2-chloro-3-(methylsulfonyl)pyridine (B1590221).

Future research will likely focus on optimizing these synthetic routes to enhance efficiency and sustainability. This includes the exploration of greener solvents, lower reaction temperatures, and the use of more environmentally benign reagents google.com. Methodologies that reduce the number of synthetic steps, minimize waste, and allow for easier purification are highly desirable. The development of catalytic methods, potentially using transition metals, could also offer more efficient and selective pathways to this and related compounds.

Table 1: Potential Synthetic Strategies and Sustainability Improvements

| Synthetic Approach | Potential Improvements | Sustainability Benefits |

| Nucleophilic Aromatic Substitution | Use of greener solvents (e.g., water, ethanol), lower temperatures, and alternative bases. | Reduced environmental impact and improved safety profile. |

| Catalytic Methods | Development of transition metal-catalyzed cross-coupling reactions. | Increased reaction efficiency, selectivity, and lower energy consumption. |

| Flow Chemistry | Implementation of continuous flow processes for synthesis. | Enhanced safety, scalability, and process control with reduced waste. |

In-Depth Mechanistic Studies for Complex Transformations

The hydrazine group in this compound is a versatile functional group capable of participating in a wide array of chemical transformations. It can act as a nucleophile, a reducing agent, or a precursor for the formation of various heterocyclic systems. The reaction of hydrazines with dicarbonyl compounds to form pyrazoles is a classic example, though with heterocyclic hydrazines, the formation of triazoles has also been observed.

Future research should delve into detailed mechanistic studies of reactions involving this compound. Understanding the reaction pathways, intermediates, and transition states will be crucial for controlling the outcome of complex transformations and for the rational design of new synthetic applications. For instance, the reaction of nitrilimines with hydrazones can lead to the formation of s-tetrazines or triazoles depending on the substituents nih.gov. Investigating the regioselectivity and stereoselectivity of such reactions with this compound will be a key research focus.

Advanced Computational Approaches for Structure-Reactivity Correlations

Computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound. Density Functional Theory (DFT) and other quantum-chemical methods can be employed to investigate its molecular geometry, electronic properties, and reactivity.

Future computational studies could focus on:

Reaction Mechanisms: Modeling reaction pathways to elucidate the mechanisms of complex reactions and to predict the most favorable conditions for desired outcomes.

Spectroscopic Properties: Predicting and interpreting spectroscopic data (e.g., NMR, IR, UV-Vis) to aid in the characterization of the compound and its derivatives.

Recent computational studies on related sulfonylpyridine and pyrimidine derivatives have provided insights into their reactivity and potential as covalent inhibitors, highlighting the utility of these approaches nih.govnih.gov. Similar in-silico studies on this compound could guide experimental work and accelerate the discovery of new applications nih.gov.

Exploration of New Coordination Complexes with Tailored Properties

The pyridine nitrogen and the hydrazine group in this compound make it an excellent candidate as a ligand for the formation of coordination complexes with various metal ions. Pyridine and its derivatives are well-known to form stable complexes with a wide range of transition metals jscimedcentral.comwikipedia.org. The hydrazine moiety can also coordinate to metal centers, allowing the molecule to act as a bidentate or even a bridging ligand.

Future research in this area will involve the synthesis and characterization of new metal complexes of this compound. By carefully selecting the metal ion and the reaction conditions, it may be possible to create complexes with tailored electronic, magnetic, and catalytic properties. These complexes could find applications in areas such as:

Catalysis: As catalysts for organic transformations.

Materials Science: As building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs).

Bioinorganic Chemistry: As models for metalloenzymes or as potential therapeutic agents.

The coordination chemistry of similar (1H-Pyrazolyl)pyridines has been extensively studied, revealing that the ligand structure dictates the photophysical and chemical properties of the resulting metal complex researchgate.net.

Expanding the Scope of Applications in Fine Chemical Synthesis

Hydrazine derivatives are valuable intermediates in the synthesis of a wide variety of fine chemicals, including pharmaceuticals, agrochemicals, and dyes google.comnih.goviscientific.org. The unique combination of functional groups in this compound makes it a promising building block for the synthesis of novel heterocyclic compounds.

Future research will likely focus on exploring the synthetic utility of this compound in the preparation of:

Fused Heterocyclic Systems: Through intramolecular cyclization reactions or multicomponent reactions.

Biologically Active Molecules: The pyridine and hydrazine moieties are present in many pharmaceutically active compounds. The introduction of a methylsulfonyl group could modulate the biological activity of these molecules. The synthesis of novel pyridine and sulfonamide derivatives from hydrazide-hydrazone precursors has been reported to yield compounds with interesting biological properties ekb.eg.

Functional Materials: As a precursor for the synthesis of organic dyes, ligands for metal complexes with interesting photophysical properties, and components of functional polymers. The reaction of 2-hydrazinylpyridine derivatives with other reagents has been shown to yield fluorescent compounds researchgate.net.

The development of new synthetic methodologies and a deeper understanding of the reactivity of this compound will undoubtedly expand its applications in the synthesis of valuable fine chemicals.

Q & A

Q. Critical Parameters :

- Purity standards (≥95%) require baseline separation in HPLC.

- Deuterated DMSO is preferred for NMR due to compound solubility.

Advanced Research: How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2). Parameters:

- DFT Calculations : Gaussian 16 at B3LYP/6-31G* level predicts reactive sites (e.g., hydrazine nucleophilicity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.